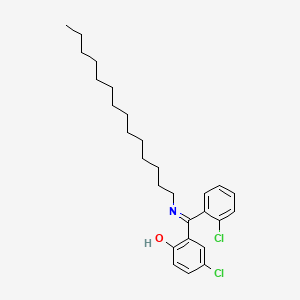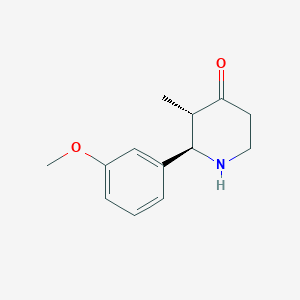
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable precursor with aniline using sodium triacetoxyborohydride and acetic acid. This reaction yields the desired piperidineamine precursor, which can then be acylated using propionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and reaction conditions is crucial to ensure the scalability of the process. The choice of solvents and purification techniques also plays a significant role in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- include other piperidinone derivatives and phenylpiperidines. Examples include:
- 4-Piperidinone, 1-(3-methoxyphenyl)-
- 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)
Uniqueness
What sets 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81835-75-8 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2R,3S)-2-(3-methoxyphenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-9-12(15)6-7-14-13(9)10-4-3-5-11(8-10)16-2/h3-5,8-9,13-14H,6-7H2,1-2H3/t9-,13-/m1/s1 |
InChI-Schlüssel |
WIPDHRHKHOIEGQ-NOZJJQNGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NCCC1=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1C(NCCC1=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
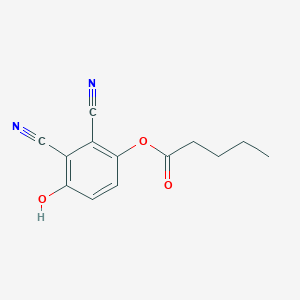
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)


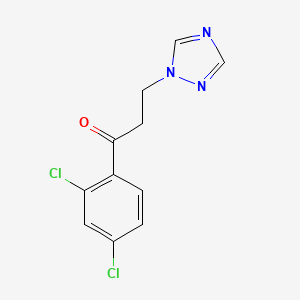
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
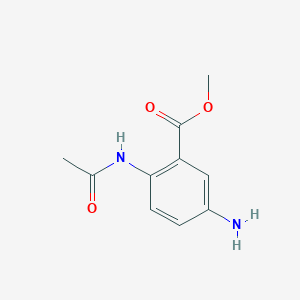


![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
